

Application Notes and Protocols: NMR Spectroscopy of Methyl 2-ethyl-3-methylbutyrate

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Compound of Interest

Compound Name: Methyl 2-ethyl-3-methylbutyrate

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These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **Methyl 2-ethyl-3-methylbutyrate**. The information is intended to guide researchers in obtaining and interpreting ^1H and ^{13}C NMR spectra for this compound, which is crucial for structural verification and purity assessment in various scientific and industrial applications, including fragrance and flavor chemistry, as well as in the synthesis of more complex organic molecules.

Compound Information

Methyl 2-ethyl-3-methylbutyrate is an organic ester with the chemical formula $\text{C}_8\text{H}_{16}\text{O}_2$. Its structure consists of a butyrate backbone with an ethyl group at the α -position and a methyl group at the β -position, with a methyl esterifying the carboxylic acid.

IUPAC Name: methyl 2-ethyl-3-methylbutanoate[1] Molecular Formula: $\text{C}_8\text{H}_{16}\text{O}_2$ [1] Molecular Weight: 144.21 g/mol [1] CAS Number: 32444-33-0[1]

Predicted NMR Data

Due to the limited availability of experimental spectra in public databases, the following data is based on NMR prediction tools. These values provide a reliable estimation for peak assignment and interpretation.

Predicted ^1H NMR Data

The proton NMR spectrum of **Methyl 2-ethyl-3-methylbutyrate** is predicted to show six distinct signals. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Signal	Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Predicted Coupling Constant (J) in Hz
a	-OCH ₃	3.67	Singlet	3H	N/A
b	-CH(CH ₃)CH-	1.95	Multiplet	1H	-
c	-CH(CH ₂ CH ₃)-	2.20	Multiplet	1H	-
d	-CH ₂ CH ₃	1.55	Multiplet	2H	-
e	-CH(CH ₃) ₂	0.88	Doublet	6H	6.8
f	-CH ₂ CH ₃	0.85	Triplet	3H	7.4

Predicted ^{13}C NMR Data

The carbon-13 NMR spectrum is predicted to display eight unique carbon signals, consistent with the molecule's structure.

Signal	Assignment	Predicted Chemical Shift (ppm)
1	C=O	175.5
2	-OCH ₃	51.5
3	-CH(CH ₂ CH ₃)-	50.0
4	-CH(CH ₃) ₂	32.5
5	-CH ₂ CH ₃	25.0
6	-CH(CH ₃) ₂	20.0
7	-CH(CH ₃) ₂	19.5
8	-CH ₂ CH ₃	12.0

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of **Methyl 2-ethyl-3-methylbutyrate**.

Sample Preparation

- **Sample Purity:** Ensure the sample of **Methyl 2-ethyl-3-methylbutyrate** is of high purity to avoid interference from impurities in the NMR spectrum.
- **Solvent Selection:** Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with signals of interest. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.
- **Concentration:** Prepare a solution of approximately 5-10 mg of **Methyl 2-ethyl-3-methylbutyrate** in 0.6-0.7 mL of the deuterated solvent.
- **Internal Standard:** For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solution (final concentration ~0.05% v/v).
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

- Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Spectrometer Setup and Data Acquisition

Instrument: A standard 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Temperature: 298 K.
- Spectral Width: 12-16 ppm (centered around 5-6 ppm).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans for a sufficiently concentrated sample.
- Receiver Gain: Adjust automatically or manually to avoid signal clipping.

^{13}C NMR Acquisition Parameters:

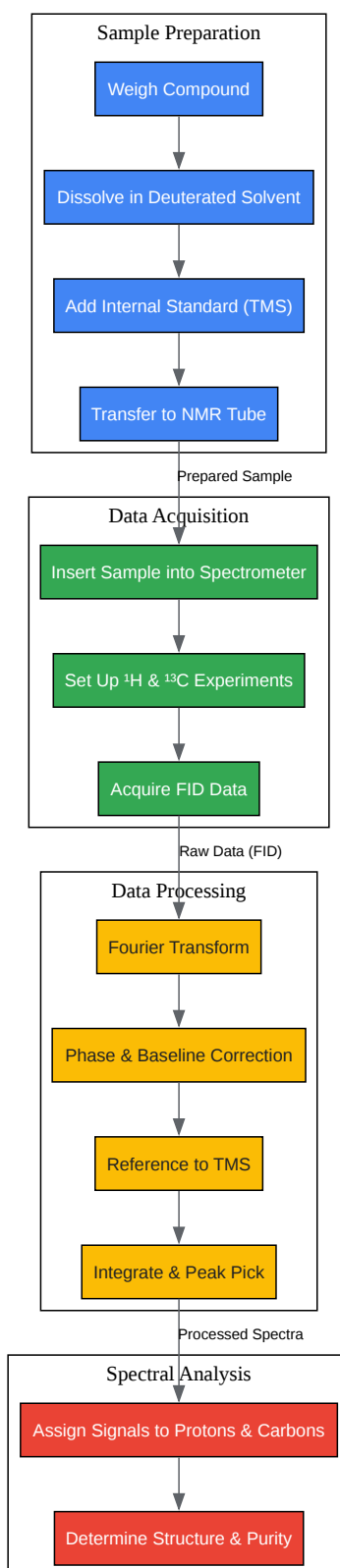
- Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
- Temperature: 298 K.
- Spectral Width: 200-240 ppm (centered around 100-120 ppm).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, as ^{13}C has a low natural abundance.

Data Processing

- **Fourier Transformation:** Apply an exponential window function (line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) to the Free Induction Decay (FID) and then perform a Fourier transform.
- **Phasing:** Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
- **Baseline Correction:** Apply a baseline correction algorithm to ensure a flat baseline.
- **Referencing:** Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H and ^{13}C spectra. If TMS is not used, the residual solvent peak of CDCl_3 can be used for referencing ($\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).
- **Integration:** For the ^1H spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.
- **Peak Picking:** Identify and label the chemical shifts of all significant peaks in both spectra.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of **Methyl 2-ethyl-3-methylbutyrate**.



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Caption: Workflow for NMR analysis of **Methyl 2-ethyl-3-methylbutyrate**.

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References

- 1. Visualizer loader [nmrdb.org]
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